molecular formula C10H7N3O2 B13700369 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one

5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B13700369
M. Wt: 201.18 g/mol
InChI Key: JVRRKRQQUPJXHN-UHFFFAOYSA-N
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Description

5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features an indole moiety fused with an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of indole derivatives with appropriate reagents. One common method is the reaction of indole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride. This method yields the desired oxadiazole ring fused with the indole moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its specific combination of the indole and oxadiazole rings, which confer distinct chemical and biological properties. The presence of the oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

5-(1H-indol-3-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H7N3O2/c14-10-13-12-9(15-10)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14)

InChI Key

JVRRKRQQUPJXHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=O)O3

Origin of Product

United States

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